molecular formula C20H26BrN3O4 B11081091 ethyl 6-bromo-2-[(4-carbamoylpiperidin-1-yl)methyl]-5-methoxy-1-methyl-1H-indole-3-carboxylate

ethyl 6-bromo-2-[(4-carbamoylpiperidin-1-yl)methyl]-5-methoxy-1-methyl-1H-indole-3-carboxylate

Cat. No.: B11081091
M. Wt: 452.3 g/mol
InChI Key: VVAVXOVAYNFDDG-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-[(4-carbamoylpiperidin-1-yl)methyl]-5-methoxy-1-methyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-2-[(4-carbamoylpiperidin-1-yl)methyl]-5-methoxy-1-methyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. This method can be combined with N-alkylation to introduce the piperidine and carbamoyl groups .

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines that can handle multiple reaction steps in a single setup. The use of microwave irradiation can significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-[(4-carbamoylpiperidin-1-yl)methyl]-5-methoxy-1-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Ethyl 6-bromo-2-[(4-carbamoylpiperidin-1-yl)methyl]-5-methoxy-1-methyl-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-[(4-carbamoylpiperidin-1-yl)methyl]-5-methoxy-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-bromo-2-[(4-carbamoylpiperidin-1-yl)methyl]-5-methoxy-1-methyl-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C20H26BrN3O4

Molecular Weight

452.3 g/mol

IUPAC Name

ethyl 6-bromo-2-[(4-carbamoylpiperidin-1-yl)methyl]-5-methoxy-1-methylindole-3-carboxylate

InChI

InChI=1S/C20H26BrN3O4/c1-4-28-20(26)18-13-9-17(27-3)14(21)10-15(13)23(2)16(18)11-24-7-5-12(6-8-24)19(22)25/h9-10,12H,4-8,11H2,1-3H3,(H2,22,25)

InChI Key

VVAVXOVAYNFDDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C)CN3CCC(CC3)C(=O)N

Origin of Product

United States

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